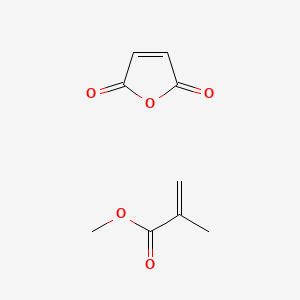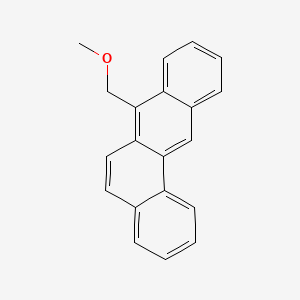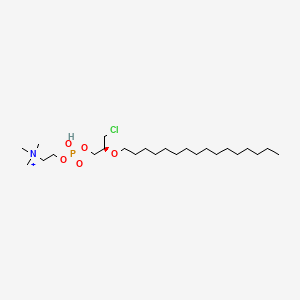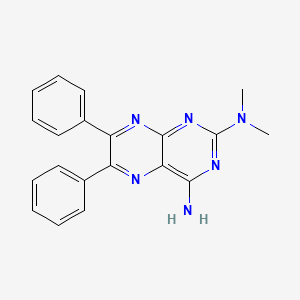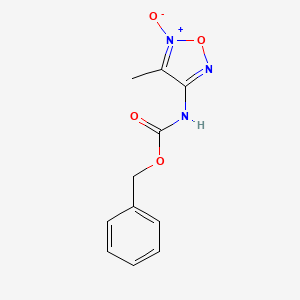
Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate: is a chemical compound with the molecular formula C11H11N3O4 It is known for its unique structure, which includes a benzyl group, a hydroxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate typically involves the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. One efficient method involves the use of iodine as a catalyst, which promotes the formation of the oxadiazole ring under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce new functional groups to the benzyl or oxadiazole moieties.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its oxadiazole ring is a common motif in bioactive molecules, which can exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
- Benzyl 2-hydroxy-3-methyl-1,3,4-oxadiazol-4-ylcarbamate
- Benzyl 2-hydroxy-3-methyl-1,2,4-oxadiazol-4-ylcarbamate
Uniqueness: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is unique due to its specific oxadiazole ring structure and the presence of both hydroxy and benzyl groups.
Properties
CAS No. |
37132-27-7 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
benzyl N-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)carbamate |
InChI |
InChI=1S/C11H11N3O4/c1-8-10(13-18-14(8)16)12-11(15)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) |
InChI Key |
XOLKTOVNMYHMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](ON=C1NC(=O)OCC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


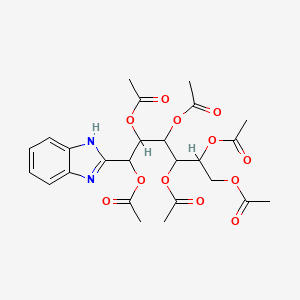
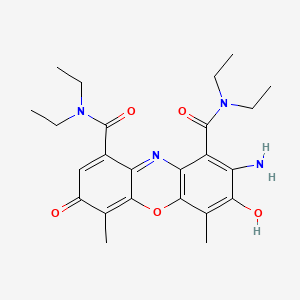
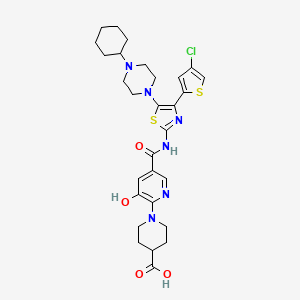
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)

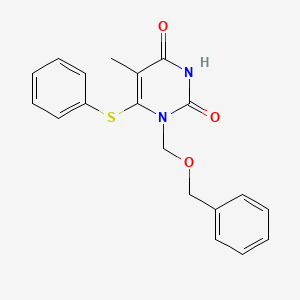
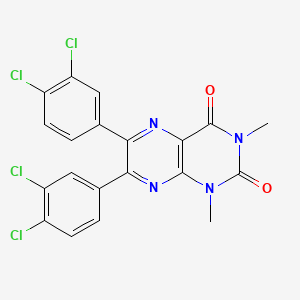
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)

